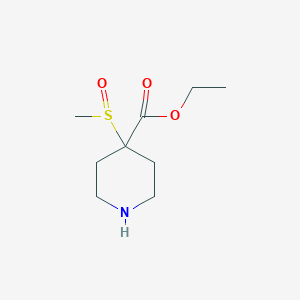

Ethyl 4-methanesulfinylpiperidine-4-carboxylate

Description

Ethyl 4-methanesulfinylpiperidine-4-carboxylate is a piperidine derivative characterized by a methanesulfinyl (-S(O)CH₃) group and an ethyl carboxylate (-COOEt) substituent at the 4-position of the piperidine ring.

Properties

Molecular Formula |

C9H17NO3S |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

ethyl 4-methylsulfinylpiperidine-4-carboxylate |

InChI |

InChI=1S/C9H17NO3S/c1-3-13-8(11)9(14(2)12)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |

InChI Key |

YHEGYMYSVHHZNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)S(=O)C |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Piperidine Derivatives

The most commonly reported method involves the sulfinylation of piperidine derivatives using methanesulfinyl chloride (CH₃S(O)Cl). This reaction introduces the methanesulfinyl group onto the nitrogen or at the 4-position of the piperidine ring, depending on the specific substrate and reaction conditions.

Piperidine derivative + Methanesulfinyl chloride → Ethyl 4-methanesulfinylpiperidine-4-carboxylate

- Reagents:

- Piperidine derivative (e.g., 4-hydroxypiperidine or 4-aminopiperidine)

- Methanesulfinyl chloride (CH₃S(O)Cl)

- Base such as triethylamine (TEA) or pyridine to neutralize HCl

- Solvent:

- Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature:

- Typically maintained at 0°C to room temperature to control reactivity and prevent side reactions

- Reaction Time:

- Ranges from 2 to 12 hours, optimized based on scale and desired yield

- Dissolve the piperidine derivative in the chosen solvent under inert atmosphere.

- Add triethylamine or pyridine as a base.

- Cool the mixture to 0°C.

- Slowly add methanesulfinyl chloride dropwise with stirring.

- Allow the reaction to warm to room temperature and stir until completion.

- Quench the reaction with water or dilute acid.

- Extract and purify the product via recrystallization or chromatography.

Esterification to Form the Carboxylate

The carboxylate group at the 4-position is introduced via esterification of the corresponding carboxylic acid intermediate or directly during the sulfonylation process if suitable precursors are used.

- Method:

- Use ethyl chloroformate or ethyl alcohol in the presence of a base (e.g., pyridine) to esterify the carboxylic acid or acid intermediate.

- Alternatively, direct esterification under reflux with ethanol and catalytic acid (e.g., sulfuric acid) can be employed if the carboxylic acid is available.

Industrial-Scale Synthesis Considerations

In large-scale production, continuous flow reactors are favored for their ability to precisely control reaction parameters, improve safety, and enhance yield. Key process parameters include:

- Reactor Design:

- Microreactors or tubular flow systems for controlled addition of sulfinylating agents

- Reaction Monitoring:

- In-line IR or NMR spectroscopy to optimize reaction time and completion

- Purification:

- Crystallization techniques to isolate high-purity product

- Use of solvent recycling to reduce costs and environmental impact

Data Tables Summarizing Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfinylation | Piperidine derivative + CH₃S(O)Cl | DMF or DCM | 0°C to RT | 4-12 hours | 70-85 | Controlled addition, inert atmosphere |

| Esterification | Carboxylic acid + Ethyl chloroformate | Pyridine or ethanol | Reflux | 2-6 hours | 65-78 | Acid catalysis or direct esterification |

Notable Research Discoveries and Optimizations

- Reaction Efficiency: Optimization of sulfinylation conditions, such as temperature and reagent stoichiometry, has led to improved yields and minimized side products.

- Selectivity: Use of protecting groups or specific solvents enhances regioselectivity, especially at the 4-position of piperidine.

- Safety Protocols: Handling of methanesulfinyl chloride requires rigorous safety measures due to its corrosive nature and potential toxicity. Use of fume hoods, PPE, and proper waste disposal is mandatory.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methanesulfinylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methanesulfinyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methanesulfinylpiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methanesulfinylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The methanesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can also interact with receptors in the body, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine carboxylates and their derivatives are frequently explored in medicinal chemistry due to their conformational flexibility and tunable substituent effects. Below is a detailed comparison with key analogs:

Ethyl 4-Methylpiperidine-4-Carboxylate Hydrochloride (CAS: 225240-71-1)

- Structure : Features a methyl (-CH₃) group instead of methanesulfinyl (-S(O)CH₃) at the 4-position.

- Molecular Formula: C₉H₁₇NO₂·HCl (MW: 207.7) .

- Properties : The methyl group reduces polarity compared to the sulfinyl moiety, likely lowering solubility in polar solvents.

- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin and eyes (H302, H315, H319) .

Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate (CAS: 80142-03-6)

- Structure : Substituted with a 2-fluorophenyl group at the 4-position.

- Molecular Formula: C₁₄H₁₈FNO₂ (MW: 251.3) .

- Hazards : Similar acute toxicity profile (Category 4 oral toxicity) but with additional respiratory irritation risk (H335) .

Ethyl 1-Benzylpiperidine-4-Carboxylate (CAS: 10315-06-7)

- Structure : Includes a benzyl group at the 1-position of the piperidine ring.

- Molecular Formula: C₁₅H₂₁NO₂ (MW: 247.3) .

- Properties : The benzyl substituent increases lipophilicity, which may enhance blood-brain barrier penetration.

Ethyl 4-[(4-Chlorophenyl)Sulfonyl]-1-(4-Methylbenzyl)Piperidine-4-Carboxylate

- Structure : Contains a sulfonyl (-SO₂-) linker and 4-methylbenzyl group.

- Properties : The sulfonyl group enhances stability and hydrogen-bond acceptor capacity compared to the sulfinyl group in the target compound .

Biological Activity

Ethyl 4-methanesulfinylpiperidine-4-carboxylate (EMPC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the methanesulfinyl group is significant for its biological properties, potentially influencing interactions with biological targets.

Chemical Formula

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : 227.31 g/mol

The biological activity of EMPC can be attributed to several mechanisms:

- Enzyme Inhibition : EMPC has been shown to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, it displays inhibitory activity against certain proteases and kinases involved in cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that EMPC possesses antioxidant properties, which can protect cells from oxidative stress and may play a role in preventing chronic diseases.

- Anti-inflammatory Effects : Research indicates that EMPC may modulate inflammatory pathways, potentially reducing inflammation in various disease models.

Anticancer Activity

Recent studies have highlighted the potential of EMPC as an anticancer agent. In vitro assays demonstrated that EMPC effectively inhibited the proliferation of several cancer cell lines, including:

- U937 (human myeloid leukemia)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibited a dose-dependent response, with IC₅₀ values indicating significant cytotoxicity at micromolar concentrations.

Neuroprotective Effects

EMPC has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, treatment with EMPC resulted in decreased neuronal apoptosis and improved cognitive function. This suggests potential applications in conditions such as Alzheimer's disease.

Antimicrobial Activity

The antimicrobial efficacy of EMPC has been tested against various bacterial strains. It demonstrated significant inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Investigation of anticancer properties (2023) | EMPC reduced cell viability in U937 cells by 70% at 10 µM | Indicates potential for development as an anticancer drug |

| Study 2 : Neuroprotection in rat models (2022) | Improved memory retention and reduced neuronal loss | Suggests therapeutic potential for neurodegenerative diseases |

| Study 3 : Antimicrobial efficacy (2021) | Effective against both Gram-positive and Gram-negative bacteria | Supports use as a novel antimicrobial agent |

Structure-Activity Relationship (SAR)

Understanding the SAR of EMPC is crucial for optimizing its biological activity. Modifications to the piperidine ring or the methanesulfinyl group can significantly affect its potency and selectivity towards specific biological targets. For example, substituents on the piperidine nitrogen have been shown to enhance enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-methanesulfinylpiperidine-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via sulfonylation of piperidine derivatives using methanesulfinyl chloride under basic conditions (e.g., triethylamine). Optimization involves solvent selection (polar aprotic solvents like DMF), temperature control (0–25°C), and purification via recrystallization or column chromatography . Critical parameters include stoichiometric ratios of sulfinylating agents and reaction time to minimize side products.

Q. How can researchers determine the purity and structural integrity of this compound?

- Analytical workflow :

Purity : Use reverse-phase HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) to assess impurities .

Structural confirmation : Employ - and -NMR to verify sulfinyl and ester groups. Mass spectrometry (ESI-Orbitrap) provides molecular weight validation (e.g., m/z 261.09 [M+H]) .

Crystallography : For crystalline derivatives, use SHELX software for structure refinement, leveraging high-resolution X-ray diffraction data .

Q. What safety protocols are essential when handling this compound?

- Risk mitigation :

- GHS hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2). Use PPE (gloves, goggles) and fume hoods during synthesis .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfinyl group .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- DFT framework : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model the sulfinyl group’s electron-withdrawing effects. Basis sets like 6-31G(d,p) yield accurate thermochemical data (e.g., atomization energies ±2.4 kcal/mol) .

- Applications : Predict reactivity in nucleophilic substitution or oxidation reactions by analyzing frontier molecular orbitals (HOMO/LUMO).

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Case study : If NMR signals for diastereomers overlap, use 2D techniques (e.g., COSY, NOESY) to distinguish stereochemistry. Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian) .

- Contradiction analysis : Discrepancies in mass spectrometry fragmentation patterns may arise from in-source decay; compare with collision-induced dissociation (CID) data .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?

- Protocol :

pH stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC every 24 hours.

Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.

Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. How does the sulfinyl group influence biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- Synthesize analogs (e.g., sulfone or sulfide derivatives).

- Test in vitro binding assays (e.g., receptor affinity) or enzymatic inhibition studies.

- Correlate electronic properties (computed via DFT) with bioactivity trends .

Data Interpretation and Reproducibility

Q. Why might crystallization attempts fail, and how can this be addressed?

- Troubleshooting :

- Solvent selection : Test mixed solvents (e.g., ethanol/water) to optimize polarity.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- Data validation : Use SHELXD for phase problem resolution in poorly diffracting crystals .

Q. How to validate synthetic yields when scaling up from milligram to gram quantities?

- Scale-up strategy :

Maintain consistent stirring rates and heating/cooling profiles.

Monitor exothermic reactions with in-line IR spectroscopy.

Compare isolated yields with theoretical DFT-predicated reaction efficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.